molecular formula C14H14BrNO B5609884 (2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

(2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B5609884
M. Wt: 292.17 g/mol
InChI Key: CYKPMYHINSDBBN-UKTHLTGXSA-N
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Description

(2E)-2-(3-bromobenzylidene)-1-azabicyclo[222]octan-3-one is a complex organic compound that features a bromobenzylidene group attached to a bicyclic azabicyclooctanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves the reaction of 3-bromobenzaldehyde with 1-azabicyclo[2.2.2]octan-3-one under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solvent, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, photochemical benzylic bromination using in situ generated bromine in a continuous flow reactor can be employed to produce the bromobenzylidene intermediate, which is then reacted with the azabicyclooctanone under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

(2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Properties

IUPAC Name

(2E)-2-[(3-bromophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-12-3-1-2-10(8-12)9-13-14(17)11-4-6-16(13)7-5-11/h1-3,8-9,11H,4-7H2/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKPMYHINSDBBN-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
Reactant of Route 2
(2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 3
(2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 4
(2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 5
(2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 6
(2E)-2-(3-bromobenzylidene)-1-azabicyclo[2.2.2]octan-3-one

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